N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide
Overview
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has gained attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule .
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and exhibits antimicrobial activity.
2,4-Disubstituted thiazoles: These compounds have been studied for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a thiazole ring with phenoxy and butanamide groups contributes to its versatility in various scientific applications .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-18(24-16-7-5-4-6-8-16)19(23)22-20-21-17(13-25-20)15-11-9-14(2)10-12-15/h4-13,18H,3H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPUKUXUCLDKFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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